Thiazolo[4,5-h]isoquinolin-2-amine
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Overview
Description
Thiazolo[4,5-h]isoquinolin-2-amine is a heterocyclic compound with the molecular formula C10H7N3S. It features a fused ring system comprising a thiazole ring and an isoquinoline ring.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise in biological assays, potentially serving as a lead compound for drug development.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiazolo[4,5-h]isoquinolin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of dithiooxamide with aromatic aldehydes, which can selectively yield thiazolo[5,4-c]isoquinolines . Another approach includes the use of dichloroethylamides and aryl isothiocyanates, followed by cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above would likely involve optimization of reaction conditions, such as temperature, solvent, and catalyst selection, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Thiazolo[4,5-h]isoquinolin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Mechanism of Action
The mechanism of action of Thiazolo[4,5-h]isoquinolin-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in key signaling pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-d]thiazoles: These compounds share a similar thiazole ring system but differ in their overall structure and properties.
Thiazolo[5,4-c]isoquinolines: These are closely related to Thiazolo[4,5-h]isoquinolin-2-amine and can be synthesized through similar routes.
Uniqueness
This compound is unique due to its specific ring fusion and the presence of both nitrogen and sulfur atoms within its structure. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for further research and development .
Properties
IUPAC Name |
[1,3]thiazolo[4,5-h]isoquinolin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3S/c11-10-13-8-2-1-6-3-4-12-5-7(6)9(8)14-10/h1-5H,(H2,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCFPYNYOEBBXAF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C1C=CN=C3)SC(=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00562698 |
Source
|
Record name | [1,3]Thiazolo[4,5-h]isoquinolin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00562698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35317-80-7 |
Source
|
Record name | [1,3]Thiazolo[4,5-h]isoquinolin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00562698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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